4-Ethoxy-2-piperidin-1-yl-thiazole-5-carbaldehyde
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Overview
Description
Preparation Methods
The synthesis of 4-Ethoxy-2-piperidin-1-yl-thiazole-5-carbaldehyde involves multiple steps, typically starting with the preparation of the thiazole ring. The synthetic route may include the following steps:
Formation of the Thiazole Ring: This can be achieved through the reaction of α-haloketones with thiourea under basic conditions.
Introduction of the Piperidine Group: The piperidine moiety can be introduced via nucleophilic substitution reactions.
Ethoxylation: The ethoxy group is added through an etherification reaction.
Industrial production methods may involve optimization of these steps to enhance yield and purity, utilizing large-scale reactors and continuous flow processes.
Chemical Reactions Analysis
4-Ethoxy-2-piperidin-1-yl-thiazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, where electrophiles replace hydrogen atoms on the ring.
Condensation: The aldehyde group can participate in condensation reactions, forming imines or Schiff bases when reacted with amines.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures.
Scientific Research Applications
4-Ethoxy-2-piperidin-1-yl-thiazole-5-carbaldehyde has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in heterocyclic chemistry.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Industry: It may be used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Ethoxy-2-piperidin-1-yl-thiazole-5-carbaldehyde involves its interaction with specific molecular targets. The piperidine moiety can interact with neurotransmitter receptors, potentially modulating their activity. The thiazole ring may interact with enzymes or other proteins, influencing their function. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, altering their structure and activity .
Comparison with Similar Compounds
4-Ethoxy-2-piperidin-1-yl-thiazole-5-carbaldehyde can be compared with other similar compounds, such as:
4-Methoxy-2-piperidin-1-yl-thiazole-5-carbaldehyde: Similar structure but with a methoxy group instead of an ethoxy group.
4-Ethoxy-2-morpholin-1-yl-thiazole-5-carbaldehyde: Similar structure but with a morpholine ring instead of a piperidine ring.
4-Ethoxy-2-piperidin-1-yl-thiazole-5-methanol: Similar structure but with a hydroxymethyl group instead of an aldehyde group.
Properties
IUPAC Name |
4-ethoxy-2-piperidin-1-yl-1,3-thiazole-5-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2S/c1-2-15-10-9(8-14)16-11(12-10)13-6-4-3-5-7-13/h8H,2-7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSGYUBJDIXJKEA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(SC(=N1)N2CCCCC2)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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